[2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone
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Overview
Description
[2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone: is a complex organic compound featuring a quinoline core substituted with a 4-chlorophenyl group and a piperazine ring bearing a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone typically involves multi-step organic reactions:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution, where the quinoline derivative reacts with 4-methylsulfonylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the chlorophenyl group, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of [2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperazine ring can interact with protein targets, potentially inhibiting their function. The methylsulfonyl group enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(7-Chloroquinolin-4-yl)piperazinomethanone: Similar in structure but with a different substitution pattern on the quinoline core.
[2-(2-Chlorophenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone: Another quinoline derivative with different substituents.
Uniqueness
What sets [2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methylsulfonyl group, in particular, enhances its solubility and potential bioactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H20ClN3O3S |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)quinolin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H20ClN3O3S/c1-29(27,28)25-12-10-24(11-13-25)21(26)18-14-20(15-6-8-16(22)9-7-15)23-19-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3 |
InChI Key |
NMLFDYHDURDIHW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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